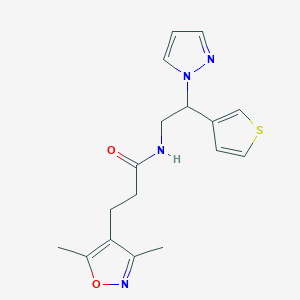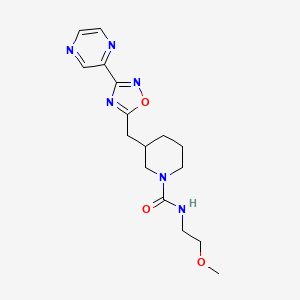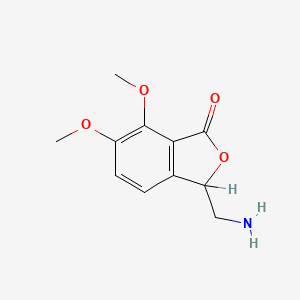
3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(aminomethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one” is a complex organic molecule. It contains an isobenzofuran backbone, which is a type of heterocyclic compound. The “3-(aminomethyl)” part suggests the presence of an aminomethyl group (-CH2NH2) at the 3rd position of the isobenzofuran ring. The “6,7-dimethoxy” part indicates the presence of two methoxy groups (-OCH3) at the 6th and 7th positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isobenzofuran ring, the aminomethyl group, and the methoxy groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the aminomethyl group could participate in reactions involving the nitrogen atom, such as acid-base reactions or nucleophilic substitutions . The methoxy groups might be involved in reactions such as demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. For instance, the presence of the polar aminomethyl and methoxy groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has been conducted on the synthesis of derivatives related to isobenzofuran-1(3H)-one, demonstrating the compound's versatility in forming various chemical structures. For instance, the synthesis of 2-, 6-, and 7-aminomethyl derivatives in the 4,5-dihydroxybenzofuran series has been explored, highlighting the compound's potential as a precursor for further chemical modifications (Grinev et al., 1986). Additionally, the conversion of these derivatives into various functional groups suggests its utility in synthesizing compounds with potential biological activities (Panisheva et al., 2007).
Catalytic and Chemical Properties
The compound's derivatives have been utilized in catalysis, showcasing its role in facilitating chemical reactions. Ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand have been prepared using derivatives of the compound, indicating its potential in catalytic applications and the synthesis of novel materials (Mejuto et al., 2015).
Potential Biological Applications
Although the requirement was to exclude information related to drug use, dosage, and side effects, it's worth noting that derivatives of this compound have been investigated for their biological activities. This includes studies on the cytotoxicity of new isobenzofuranone derivatives, highlighting the compound's potential relevance in drug discovery and pharmaceutical research (Yang et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(aminomethyl)-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-7-4-3-6-8(5-12)16-11(13)9(6)10(7)15-2/h3-4,8H,5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRTYXPBFWHBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



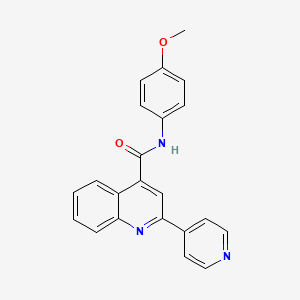
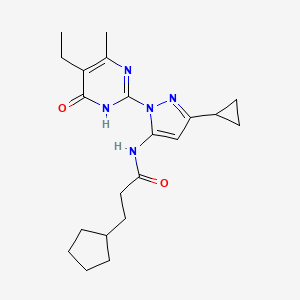
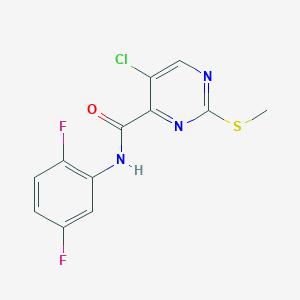

![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide](/img/structure/B2653883.png)
![N-isobutyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2653884.png)
![N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2653886.png)
